O,O-Dibenzyl S-hydrogen phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dibenzyl S-hydrogen phosphorothioate: is an organophosphorus compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibenzyl S-hydrogen phosphorothioate typically involves the reaction of O,O-dibenzyl phosphorochloridate with thiols in the presence of a base. This reaction proceeds through the formation of a thiophosphate intermediate, which is then converted to the desired product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions: O,O-Dibenzyl S-hydrogen phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphorothioate group, which is highly reactive under specific conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphorothioate oxides, hydrides, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
O,O-Dibenzyl S-hydrogen phosphorothioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which O,O-Dibenzyl S-hydrogen phosphorothioate exerts its effects involves the interaction of its phosphorothioate group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function . The compound’s ability to undergo phosphorylation and thiolation reactions is central to its biological activity and effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
- O,O-Diethyl S-hydrogen phosphorothioate
- O,O-Dimethyl S-hydrogen phosphorothioate
- O,O-Diisopropyl S-hydrogen phosphorothioate
Comparison: O,O-Dibenzyl S-hydrogen phosphorothioate is unique due to its benzyl groups, which confer distinct reactivity and stability compared to its alkyl-substituted counterparts. The presence of benzyl groups enhances its ability to participate in specific chemical reactions, making it more versatile for certain applications . Additionally, the compound’s structural properties may influence its interaction with biological targets, potentially leading to different biological activities and therapeutic potentials .
Eigenschaften
Molekularformel |
C14H15O3PS |
---|---|
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
hydroxy-bis(phenylmethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O3PS/c15-18(19,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,19) |
InChI-Schlüssel |
UJNIHVUATSNKCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=S)(O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.